(R)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
CAS No.:
Cat. No.: VC17457695
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N |
|---|---|
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (1R)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |
| Standard InChI | InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m1/s1 |
| Standard InChI Key | GFKGRMQIBAWBBD-GFCCVEGCSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=CC2=C1CCC2)N |
| Canonical SMILES | CCC(C1=CC=CC2=C1CCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of (R)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. The indene moiety consists of a bicyclic system featuring a benzene ring fused to a cyclopentene ring, with the amine group positioned at the 4-carbon of the indene framework. The (R)-configuration at the chiral center confers stereospecificity, which is critical for interactions with biological targets .
Key Structural Features:
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Chiral center: The (R)-enantiomer’s spatial arrangement influences receptor binding affinity.
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Indene scaffold: Enhances lipophilicity and metabolic stability compared to simpler aromatic amines.
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Propanamine chain: Provides flexibility for molecular interactions.
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₇N |
| Molecular weight | 175.27 g/mol |
| Chiral centers | 1 (R-configuration) |
| Lipophilicity (LogP) | Estimated 2.1–2.5 |
Applications in Medicinal Chemistry
Drug Development
Chiral indane amines are valuable intermediates in synthesizing enantiomerically pure pharmaceuticals. For example:
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Neuroprotective agents: Sodium channel blockers derived from indane scaffolds reduce neuronal damage in stroke models .
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Psychoactive compounds: Amine-modified indanes may target monoamine transporters or receptors.
Agrochemicals
The lipophilic indane structure enhances membrane permeability, making such compounds candidates for herbicide or pesticide development.
Comparative Analysis with Related Compounds
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